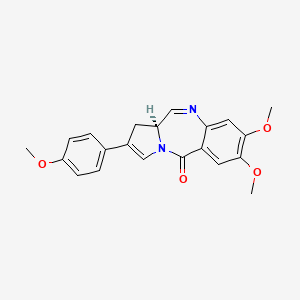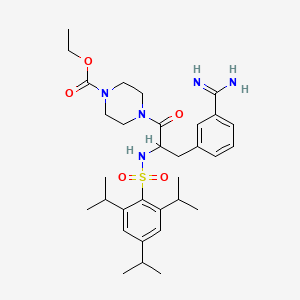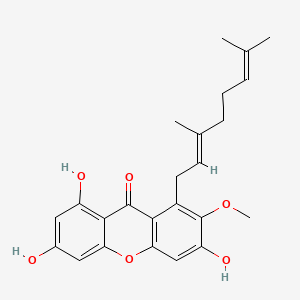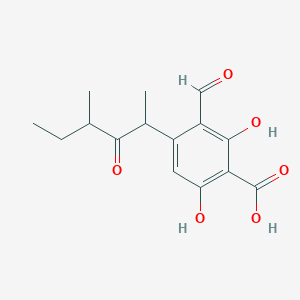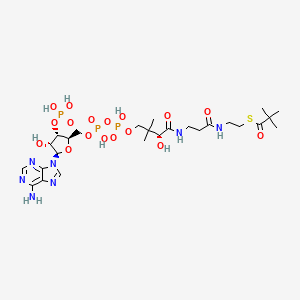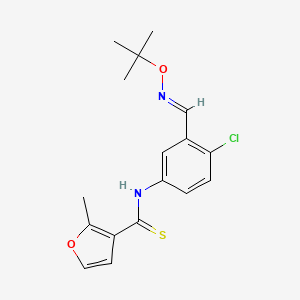
UC10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UC10 is a compound known for its role as a nonnucleoside inhibitor of HIV-1 reverse transcriptase. It has been studied for its potential clinical importance in treating HIV infections. The compound is part of a class of carboxanilides, which are known for their ability to inhibit the reverse transcriptase enzyme, a crucial component in the replication of the HIV virus .
Métodos De Preparación
The synthesis of UC10 involves the preparation of carboxanilide derivatives. The synthetic route typically includes the reaction of aniline derivatives with carboxylic acid derivatives under specific conditions to form the carboxanilide structure.
Análisis De Reacciones Químicas
UC10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
UC10 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: this compound is used as a model compound to study the inhibition of reverse transcriptase enzymes.
Biology: The compound is used in biological assays to understand the mechanisms of HIV replication and inhibition.
Medicine: this compound has been investigated for its potential use in developing antiviral therapies for HIV infections.
Industry: While its industrial applications are limited, this compound’s role in research and development makes it valuable for pharmaceutical companies working on antiviral drugs
Mecanismo De Acción
UC10 exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It binds to the enzyme at a site distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition prevents the replication of the HIV virus, thereby reducing the viral load in infected individuals. The molecular targets of this compound include specific amino acid residues in the reverse transcriptase enzyme, which are crucial for its binding and inhibitory action .
Comparación Con Compuestos Similares
UC10 is part of a class of compounds known as carboxanilides, which include other inhibitors like UC38, UC84, and UC781. These compounds share a similar mechanism of action but differ in their potency and resistance profiles. For example:
UC38: Known for its shorter isopropylmethanoyl substituents, which affect its binding affinity.
UC84: The prototype compound, which has weaker inhibition against certain resistant strains.
UC781: Exhibits strong inhibition even against resistant strains, making it more potent than this compound in some cases
This compound’s uniqueness lies in its specific binding mode and the conformational changes it induces in the reverse transcriptase enzyme, which differ slightly from other carboxanilides.
Propiedades
Número CAS |
172998-57-1 |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+ |
Clave InChI |
PLGIIOKXCKDKEU-VXLYETTFSA-N |
SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
SMILES isomérico |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C |
SMILES canónico |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
| 172998-57-1 | |
Sinónimos |
N-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide UC 10 UC-10 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


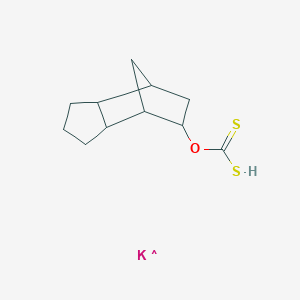
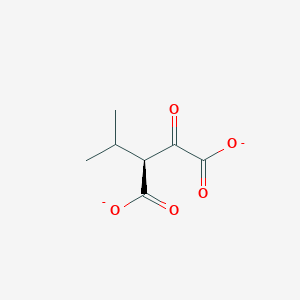
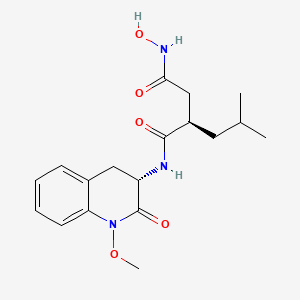
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate](/img/structure/B1241733.png)
![2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one](/img/structure/B1241734.png)
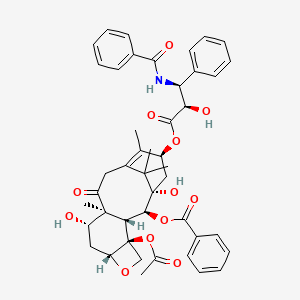
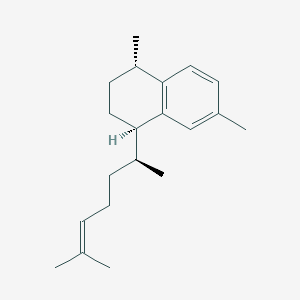
![9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol](/img/structure/B1241741.png)
